molecular formula C10H18O B14609877 (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol CAS No. 57875-63-5

(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol

Cat. No.: B14609877
CAS No.: 57875-63-5
M. Wt: 154.25 g/mol
InChI Key: PSGOWJCRJOKRJC-BDAKNGLRSA-N
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Description

(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol is an organic compound that belongs to the class of cyclohexenols. These compounds are characterized by a cyclohexene ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (3R,6R) notation, refers to the spatial arrangement of the atoms around the chiral centers at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexanone, while reduction may produce a cyclohexanol.

Scientific Research Applications

Chemistry

In chemistry, (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol include other cyclohexenols with different substituents and stereochemistry, such as:

  • (3S,6S)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
  • (3R,6R)-6-Ethyl-3-(propan-2-yl)cyclohex-1-en-1-ol
  • (3R,6R)-6-Methyl-3-(butan-2-yl)cyclohex-1-en-1-ol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

57875-63-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3R,6R)-6-methyl-3-propan-2-ylcyclohexen-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-9,11H,4-5H2,1-3H3/t8-,9+/m1/s1

InChI Key

PSGOWJCRJOKRJC-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C=C1O)C(C)C

Canonical SMILES

CC1CCC(C=C1O)C(C)C

Origin of Product

United States

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